



Protocol for Assessing Sulcardine's Effect on the QT Interval

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Compound of Interest		
Compound Name:	Sulcardine	
Cat. No.:	B1250963	Get Quote

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulcardine (also known as HBI-3000) is a novel antiarrhythmic agent that exhibits multi-ion channel blocking properties.[1][2][3] It has been shown to inhibit the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[4] Blockade of the hERG/IKr channel is a primary mechanism by which many drugs prolong the QT interval, a measure of the time it takes for the ventricles of the heart to repolarize after a heartbeat.[5][6] Excessive QT prolongation can increase the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[7][8]

Sulcardine's therapeutic potential lies in its unique electrophysiological profile. While it does inhibit the hERG channel, which can lead to QT prolongation, it also blocks inward sodium and calcium currents.[3][9] This balanced ion channel activity is thought to mitigate the risk of excessive QT prolongation and may even offer a protective mechanism against proarrhythmias.[10][11] Preclinical and early-phase clinical studies have shown that **Sulcardine** produces only modest prolongation of the corrected QT interval (QTc) and uniquely reduces the J-T peak interval (JTp), further suggesting a favorable cardiac safety profile.[9][10] [11][12]



This document provides detailed protocols for assessing the effect of **Sulcardine** on the QT interval, covering in vitro, ex vivo, and in vivo methodologies, in accordance with regulatory guidelines such as the ICH S7B and E14.[13][14][15]

Data Presentation

The following tables summarize the quantitative data on **Sulcardine**'s effects on cardiac ion channels and the QT interval based on available preclinical and clinical information.

Table 1: In Vitro Inhibitory Effects of **Sulcardine** on Cardiac Ion Channels

Ion Channel	Cell Type	IC50 (μM)	Reference
hERG (IKr)	Human Ventricular Myocytes	22.7 ± 2.5	[4]
hERG (IKr)	HEK293 Cells	94.3	[16]
Fast Sodium Current (INa-F)	Human Ventricular Myocytes	48.3 ± 3.8	[4]
Late Sodium Current (INa-L)	Human Ventricular Myocytes	16.5 ± 1.4	[4]
L-type Calcium Current (ICa-L)	Human Ventricular Myocytes	32.2 ± 2.9	[4]
hNav1.5	HEK293 Cells	15.0	[16]

Table 2: Summary of **Sulcardine**'s Effect on QT Interval in Clinical Trials (Qualitative)



Study Phase	Population	Dosage	Key Findings on QT Interval	Reference
Phase 1	Healthy Chinese Subjects	Single doses of 200, 400, and 800 mg	Safe and well-tolerated. Pharmacokinetic profile established. Specific QT data not detailed.	[17]
Phase 1	Healthy Volunteers	350 mg IV infusion	Modest QTcF prolongation. Significant reduction and reversal of the JTpc interval.	[9][10]
Phase 2	Patients with Acute Atrial Fibrillation	350 mg IV infusion	dQTcF prolonged with a linear relationship to plasma concentration. Large linear reduction in JTpc contribution to the QT interval.	[10][11]

Experimental Protocols

In Vitro Assessment: Whole-Cell Patch Clamp Assay for hERG Current

This protocol is designed to determine the inhibitory effect of **Sulcardine** on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293).

Materials:



- HEK293 cells stably expressing the hERG channel
- Cell culture reagents
- External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH
 7.4 adjusted with NaOH
- Internal solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH 7.2 adjusted with KOH
- Patch clamp rig (amplifier, micromanipulator, perfusion system)
- Borosilicate glass capillaries for pipette fabrication
- Sulcardine stock solution and vehicle control (e.g., DMSO)

Procedure:

- Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the
 experiment, detach cells using a non-enzymatic cell dissociation solution, wash with the
 external solution, and resuspend at an appropriate density.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 M Ω when filled with the internal solution.
- Whole-Cell Configuration:
 - Transfer the cell suspension to the recording chamber on the patch clamp rig.
 - \circ Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (>1 G Ω) through gentle suction.
 - Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
- hERG Current Recording:
 - Clamp the cell membrane potential at a holding potential of -80 mV.



- Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
- Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This pulse sequence is repeated at regular intervals (e.g., every 15 seconds).

• Compound Application:

- After obtaining a stable baseline recording of the hERG current for at least 3 minutes,
 perfuse the recording chamber with the external solution containing the vehicle control.
- Subsequently, apply increasing concentrations of Sulcardine, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
- A positive control (e.g., dofetilide, a known hERG blocker) should be used to confirm assay sensitivity.

Data Analysis:

- Measure the peak amplitude of the hERG tail current at each **Sulcardine** concentration.
- Normalize the current amplitude to the baseline control.
- Plot the percentage of inhibition against the logarithm of the Sulcardine concentration and fit the data to a Hill equation to determine the IC50 value.

Ex Vivo Assessment: Langendorff-Perfused Rabbit Heart

This protocol assesses the effect of **Sulcardine** on the QT interval in an isolated, retrogradely perfused rabbit heart, which maintains its intrinsic electrical activity.

Materials:

- New Zealand White rabbits (2-3 kg)
- Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2 / 5% CO2



- Langendorff perfusion system (constant pressure or constant flow)
- ECG recording electrodes and acquisition system
- Surgical instruments
- Heparin
- Sulcardine stock solution

Procedure:

- Heart Isolation:
 - Anesthetize the rabbit and administer heparin intravenously.
 - Perform a thoracotomy to expose the heart.
 - Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- · Cannulation and Perfusion:
 - Identify the aorta and cannulate it onto the Langendorff apparatus.
 - Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C.
 - Trim away excess tissue.
- ECG Recording:
 - Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
 - Allow the heart to stabilize for at least 30 minutes, ensuring a stable heart rate and ECG morphology.
- · Compound Administration:
 - Record a stable baseline ECG for 10-15 minutes.



- Introduce Sulcardine into the perfusate at increasing concentrations.
- Maintain each concentration for a sufficient period (e.g., 15-20 minutes) to allow for a steady-state effect.
- Data Analysis:
 - Measure the RR and QT intervals from the recorded ECGs.
 - Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's correction for rabbits: QTc = QT / (RR/250)1/2).
 - Compare the QTc values at different **Sulcardine** concentrations to the baseline values.

In Vivo Assessment: Conscious Telemetry in Dogs

This protocol describes the assessment of **Sulcardine**'s effect on the QT interval in conscious, freely moving dogs using a telemetry system, which is considered the gold standard for preclinical in vivo cardiovascular safety assessment.

Materials:

- Beagle dogs instrumented with telemetry transmitters
- Telemetry data acquisition and analysis system
- Dosing vehicle
- Sulcardine formulation for oral or intravenous administration
- Positive control (e.g., moxifloxacin)

Procedure:

- Animal Acclimatization and Baseline Recording:
 - House the telemetered dogs in their home cages and allow them to acclimatize to the study conditions.



 Record continuous ECG and heart rate data for at least 24 hours prior to dosing to establish a stable baseline.

· Study Design:

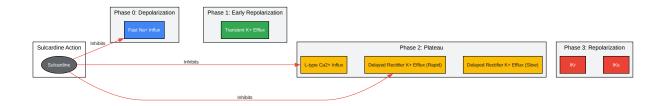
- A Latin square crossover design is typically used, where each dog receives the vehicle, different doses of **Sulcardine**, and a positive control in a randomized order, with an adequate washout period between treatments.
- Dosing and Data Collection:
 - Administer Sulcardine or the control substance.
 - Continuously record telemetry data (ECG, heart rate) for at least 24 hours post-dose.
 - Collect blood samples at time points corresponding to the ECG recordings for pharmacokinetic analysis.

Data Analysis:

- Extract and analyze ECG data at various time points post-dose.
- Measure the RR and QT intervals.
- Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's or a study-specific correction).
- Calculate the change from baseline in QTc (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc).
- \circ Correlate the $\Delta\Delta$ QTc values with the plasma concentrations of **Sulcardine** to establish a concentration-effect relationship.

Mandatory Visualization

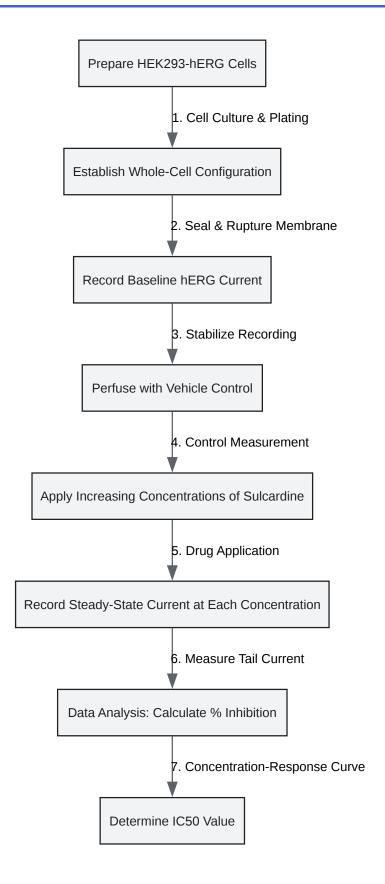




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Caption: Signaling pathway of cardiac muscle cell action potential and targets of **Sulcardine**.

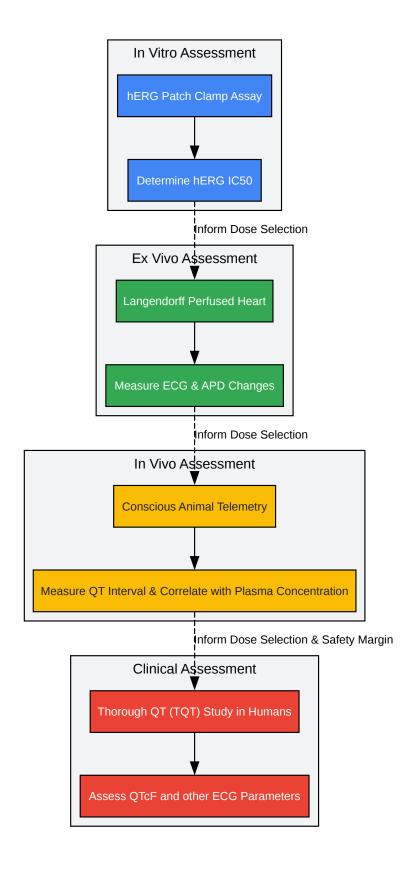




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Caption: Experimental workflow for the in vitro whole-cell patch clamp assay.





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Caption: Overall workflow for assessing **Sulcardine**'s effect on the QT interval.



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